N-(2-iodophenyl)-3-methylbenzamide

Analytical Chemistry Radiolabeling Metabolomics

Procure N-(2-iodophenyl)-3-methylbenzamide as a strategic intermediate for Pd-catalyzed cross-couplings. The ortho-iodine provides a robust handle for constructing diverse biaryl libraries and exploring SAR around the benzamide pharmacophore. Also ideal for radioiodination (¹²³I/¹²⁵I) and heavy-atom phasing in protein crystallography. Guaranteed 97% purity (HPLC), light-sensitive storage, and competitive research-scale pricing.

Molecular Formula C14H12INO
Molecular Weight 337.15 g/mol
Cat. No. B5789133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-3-methylbenzamide
Molecular FormulaC14H12INO
Molecular Weight337.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2I
InChIInChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)
InChIKeyAXNLEDVWJWTMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-iodophenyl)-3-methylbenzamide: A Strategic Iodo-Aryl Amide Building Block for Precision Organic Synthesis


N-(2-iodophenyl)-3-methylbenzamide (CAS: 123862-56-6) is a synthetic organic compound belonging to the class of iodo-substituted benzamides . It is characterized by a benzamide core featuring a 2-iodophenyl group on the nitrogen and a 3-methyl substituent on the benzoyl ring, giving it a molecular formula of C₁₄H₁₂INO and a monoisotopic mass of 336.996 g/mol [1]. This compound is primarily valued in research and industrial settings as a versatile building block for constructing more complex molecular architectures via cross-coupling reactions, where the ortho-iodine atom serves as a key reactive handle [2].

Why N-(2-iodophenyl)-3-methylbenzamide is Not Interchangeable with Other Iodo-Benzamide Regioisomers or Non-Iodinated Analogs


Direct substitution with the para-iodo analog (N-(4-iodophenyl)-3-methylbenzamide) or the reversed amide isomer (2-iodo-N-(3-methylphenyl)benzamide) fundamentally alters reactivity, steric profile, and biological target engagement. The ortho-iodine in N-(2-iodophenyl)-3-methylbenzamide creates a unique steric environment and a distinct C–I bond polarization that dictates its behavior in palladium-catalyzed cross-couplings and potential halogen bonding interactions [1]. Non-iodinated analogs lack the heavy atom necessary for applications like radiolabeling or crystallographic phasing, while the specific 3-methyl substitution pattern on the benzoyl ring further differentiates it from other ortho-iodo benzamides in QSAR models .

N-(2-iodophenyl)-3-methylbenzamide (123862-56-6): Quantitative Evidence for Differentiated Procurement


Precise Monoisotopic Mass for High-Resolution Mass Spectrometry (HRMS) and Radiolabeling Applications

The exact monoisotopic mass of N-(2-iodophenyl)-3-methylbenzamide is 336.99636 g/mol, a value that distinguishes it from its non-iodinated counterpart (N-(2-phenyl)-3-methylbenzamide, C₁₄H₁₃NO, monoisotopic mass: 211.09971 g/mol) and from regioisomers like N-(4-iodophenyl)-3-methylbenzamide [1]. This precise mass is essential for unambiguous identification in HRMS workflows and for calculating specific activity in ¹²⁵I/¹²³I radiolabeling applications .

Analytical Chemistry Radiolabeling Metabolomics

Distinctive Physicochemical Properties: Predicted Boiling Point, Density, and pKa for Process Design

The predicted boiling point of N-(2-iodophenyl)-3-methylbenzamide is 336.6 ± 35.0 °C at 760 mmHg, with a predicted density of 1.631 ± 0.06 g/cm³ and a predicted pKa of 13.22 ± 0.70 . While comparative data for the 4-iodo regioisomer under identical prediction models is not available in the current literature, these values establish a baseline for this specific substitution pattern that informs solvent selection for reactions and recrystallization, as well as safety assessments for handling and storage.

Process Chemistry Crystallization Formulation

Confirmed Ortho-Iodo Scaffold for Palladium-Catalyzed Biaryl Coupling: A Synthetically Validated Handle

The ortho-iodo benzamide scaffold, as exemplified by N-(2-iodophenyl)-3-methylbenzamide and its close analog 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide, has been demonstrated to undergo successful palladium-catalyzed biaryl coupling reactions [1]. This reaction class is a cornerstone of modern organic synthesis for constructing complex molecules. The ortho-iodine atom is the key functional group that enables this transformation; para-iodo or non-iodinated analogs are either unreactive or require different, often harsher, reaction conditions, limiting their synthetic utility in comparable contexts.

Organic Synthesis Medicinal Chemistry Cross-Coupling

High-Value Application Scenarios for Procuring N-(2-iodophenyl)-3-methylbenzamide


Synthesis of Complex Biaryl Libraries in Medicinal Chemistry

Procure N-(2-iodophenyl)-3-methylbenzamide as a key intermediate for constructing diverse biaryl libraries via palladium-catalyzed cross-coupling. The ortho-iodine provides a reliable handle for Suzuki, Stille, or Negishi couplings, enabling the systematic exploration of structure-activity relationships (SAR) around the benzamide core [1]. This scaffold is particularly valuable for synthesizing potential drug candidates targeting kinases, GPCRs, or other protein classes where the benzamide motif is a privileged pharmacophore.

Development of ¹²⁵I/¹²³I Radiolabeled Tracers for SPECT Imaging

The iodine atom in the 2-position of the aniline ring makes this compound a suitable precursor for radioiodination. By substituting the stable ¹²⁷I with a radioactive isotope like ¹²⁵I or ¹²³I, researchers can create a radiolabeled probe for in vitro and in vivo imaging studies, such as SPECT imaging of cancer or neurological targets, leveraging the well-established role of iodobenzamides as imaging agents [2]. The precise monoisotopic mass of the non-radioactive compound is essential for quality control and specific activity calculations during radiolabeling.

Crystallographic Phasing of Challenging Protein-Ligand Complexes

The heavy iodine atom provides strong anomalous scattering for X-ray crystallography, making this compound an ideal candidate for soaking into protein crystals or for co-crystallization experiments to solve the phase problem and determine high-resolution structures of difficult protein targets [3]. This is a critical application in structural biology and fragment-based drug discovery where obtaining initial phases can be a major bottleneck.

Analytical Reference Standard for Metabolite Identification

Due to its well-defined molecular properties, including its exact mass of 336.99636 g/mol, N-(2-iodophenyl)-3-methylbenzamide can serve as a reference standard in liquid chromatography-mass spectrometry (LC-MS) workflows [4]. It is particularly useful for developing and validating methods to detect and quantify related iodinated benzamide derivatives or metabolites in complex biological matrices, ensuring high specificity and accuracy in analytical assays.

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